![molecular formula C21H25N3O4S B2608971 6-Acetyl-2-(3-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-85-5](/img/structure/B2608971.png)
6-Acetyl-2-(3-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups including an acetyl group, a carboxamide group, and a tetrahydrothieno[2,3-c]pyridine ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydrothieno[2,3-c]pyridine ring suggests that this compound may have interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure .Scientific Research Applications
Development of Antimycobacterial Agents
- Antimycobacterial Properties : A study by Nallangi et al. (2014) synthesized derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide, evaluating them for antimycobacterial activity against Mycobacterium tuberculosis. The most potent compound exhibited significant activity, surpassing that of standard drugs like Ethambutol and Ciprofloxacin (Nallangi et al., 2014).
- Pantothenate Synthetase Inhibition : Another study by Samala et al. (2014) focused on designing tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. The most active compound showed promising inhibition with low cytotoxicity (Samala et al., 2014).
Antibacterial Activity
- Antibacterial Effectiveness : Research conducted by Doshi et al. (2015) synthesized analogues of tetrahydrothieno[2,3-c]pyridine-3-carboxamide and tested them against various bacterial strains. The compounds displayed significant inhibitory activity against Staphylococcus aureus and Escherichia coli (Doshi et al., 2015).
Antimicrobial Activity of Derivatives
- Pyridothienopyrimidines and Pyridothienotriazines : Abdel-rahman et al. (2002) explored the antimicrobial properties of pyridothienopyrimidines and pyridothienotriazines, showcasing their potential in combating microbial infections (Abdel-rahman et al., 2002).
Synthesis and Characterization
- Synthesis Techniques : A paper by Bakhite et al. (2004) details the synthesis process of certain thieno[2,3-b]pyridine derivatives and their evaluation for antimicrobial activities, highlighting the synthetic pathways crucial for developing these compounds (Bakhite et al., 2004).
Other Applications
- Anti-inflammatory Prospects : Research by Chiriapkin et al. (2021) proposed a modified synthesis method for tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3h)-one, predicting their anti-inflammatory activity through in silico methods (Chiriapkin et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-acetyl-2-[(3-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-3-4-10-28-15-7-5-6-14(11-15)20(27)23-21-18(19(22)26)16-8-9-24(13(2)25)12-17(16)29-21/h5-7,11H,3-4,8-10,12H2,1-2H3,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJVWTDPYQLCDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-acetyl-2-[(3-butoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
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